(R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid (R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.: 109744-49-2
VCID: VC20781862
InChI: InChI=1S/C12H24O5Si/c1-12(2,3)18(5,6)17-9(7-10(13)14)8-11(15)16-4/h9H,7-8H2,1-6H3,(H,13,14)/t9-/m1/s1
SMILES: CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)OC
Molecular Formula: C12H24O5Si
Molecular Weight: 276.4 g/mol

(R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid

CAS No.: 109744-49-2

Cat. No.: VC20781862

Molecular Formula: C12H24O5Si

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid - 109744-49-2

Specification

CAS No. 109744-49-2
Molecular Formula C12H24O5Si
Molecular Weight 276.4 g/mol
IUPAC Name (3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid
Standard InChI InChI=1S/C12H24O5Si/c1-12(2,3)18(5,6)17-9(7-10(13)14)8-11(15)16-4/h9H,7-8H2,1-6H3,(H,13,14)/t9-/m1/s1
Standard InChI Key CTZDWHZODOCMCT-SECBINFHSA-N
Isomeric SMILES CC(C)(C)[Si](C)(C)O[C@H](CC(=O)O)CC(=O)OC
SMILES CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)OC
Canonical SMILES CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)OC

Introduction

Chemical Identity and Properties

Structural Characteristics

(R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid is a functionalized pentanoic acid derivative with multiple reactive sites. The molecule contains a secondary alcohol protected by a TBDMS group, a methyl ester moiety, and a carboxylic acid functional group, making it a versatile synthetic intermediate. The chiral center at the C-3 position bears the R-configuration, which is critical for its application in pharmaceutical synthesis, particularly in statin drug development pathways.

The molecular framework of this compound can be visualized as a five-carbon chain with strategically placed functional groups that allow for selective reactivity in complex synthetic sequences. The TBDMS group serves as a protecting group for the secondary alcohol, enabling selective transformations at other positions while maintaining the stereochemical integrity of the molecule.

Physical and Chemical Properties

The comprehensive physical and chemical properties of (R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid are essential for understanding its behavior in chemical reactions and pharmaceutical applications. These properties are summarized in Table 1.

Table 1: Key Properties of (R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid

PropertyValue
CAS Number109744-49-2
Molecular FormulaC₁₂H₂₄O₅Si
Molecular Weight276.4 g/mol
IUPAC Name(3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid
Standard InChIInChI=1S/C12H24O5Si/c1-12(2,3)18(5,6)17-9(7-10(13)14)8-11(15)16-4/h9H,7-8H2,1-6H3,(H,13,14)/t9-/m1/s1
Standard InChIKeyCTZDWHZODOCMCT-SECBINFHSA-N
Canonical SMILESCC(C)(C)Si(C)OC(CC(=O)O)CC(=O)OC

The compound features multiple functional groups that contribute to its chemical reactivity. The free carboxylic acid group can participate in esterification, amidation, and other carboxylic acid transformations. The protected secondary alcohol can be selectively deprotected under specific conditions to reveal a reactive hydroxyl group. The methyl ester provides an additional site for selective hydrolysis or transesterification reactions.

Synthesis Methods

Traditional Chemical Synthesis

Traditional approaches to synthesizing (R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid typically begin with 3-hydroxyl ethyl glutarate as the initial raw material. The synthetic route involves a series of chemical transformations including substitution, hydrolysis, cyclization, and resolution reactions to establish the required stereochemistry at the C-3 position. The hydroxyl group is then protected with a TBDMS group to prevent unwanted side reactions in subsequent transformations .

Enzymatic Approaches

Recent advances in biocatalysis have revolutionized the synthesis of (R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid, offering more environmentally friendly and stereoselective alternatives to traditional chemical methods. Wang et al. developed an efficient biocatalytic synthesis using Novozym 435 in non-aqueous media, which represents a significant improvement over conventional approaches .

The enzymatic method offers several notable advantages:

  • Mild reaction conditions that preserve sensitive functional groups

  • Higher stereoselectivity, leading to improved optical purity of the final product

  • Reduced use of hazardous reagents and solvents

  • Lower environmental impact, aligning with green chemistry principles

  • Potential for continuous flow processing and industrial scalability

Engineered Enzyme Systems

Building upon the foundation of enzymatic synthesis, researchers have further enhanced the production of (R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid through enzyme engineering. Yang et al. (2017) made significant advances by modifying the conformational dynamics of Candida antarctica lipase B (CALB) to increase its enantioselectivity toward this compound .

Through detailed structural analysis and molecular dynamics simulations, they identified two key residues (D223 and A281) and designed specific mutants (D223V, A281S, and D223V/A281S) to optimize the enzyme's performance. The D223V/A281S mutant demonstrated remarkable improvements in both enantioselectivity and productivity, achieving >99.00% R-enantioselectivity (a substantial increase from the original 8.00%) and a 5.70-fold increase in space-time yield (107.54 g L⁻¹ d⁻¹) .

This research exemplifies how modern protein engineering techniques can substantially improve biocatalytic processes for the synthesis of pharmaceutically important chiral intermediates, potentially reducing production costs and increasing efficiency at industrial scales.

Role in Pharmaceutical Synthesis

Statin Drug Intermediate

(R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid serves as a crucial intermediate in the synthesis of statin drugs, particularly rosuvastatin. Statins represent one of the most widely prescribed medication classes globally, functioning as HMG-CoA reductase inhibitors to lower cholesterol levels and reduce cardiovascular disease risk .

The precise stereochemistry of this intermediate, specifically the R-configuration at the C-3 position, is essential for the biological activity of the resulting statin drugs. This stereochemical feature ensures the appropriate spatial arrangement required for optimal interaction with the target enzyme in the cholesterol biosynthesis pathway .

Industrial Significance

The industrial production of (R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid has been the subject of significant research and development due to its central role in pharmaceutical manufacturing. A 2017 patent describes an improved preparation method using 3-hydroxyl ethyl glutarate as the starting material to produce high-purity statin drug intermediates through a series of chemical transformations .

This patented method offers several advantages for industrial-scale production:

These improvements highlight the ongoing efforts to optimize the production of this valuable pharmaceutical intermediate and underline its continued importance in the pharmaceutical industry.

Recent Research Advances

Enzyme Engineering for Enhanced Stereoselectivity

The work by Yang et al. (2017) represents a significant advancement in the field of biocatalytic synthesis of (R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid. Their research focused on engineering the conformational dynamics of lipase enzymes to increase enantioselectivity specifically toward this compound .

Their systematic approach involved:

  • Detailed structural analysis of the enzyme-substrate complex

  • Molecular dynamics simulations to identify key residues affecting stereoselectivity

  • Strategic mutation of these residues to modify the enzyme's conformational behavior

  • Comprehensive evaluation of the mutants through both computational and experimental methods

This research demonstrates how targeted protein engineering can dramatically improve the performance of biocatalysts for specific synthetic applications, potentially transforming industrial production methods for important pharmaceutical intermediates.

Novel Synthetic Routes

A 2017 patent describes an innovative synthetic route for compounds related to (R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid that offers significant advantages over traditional methods. This approach uses an alternative starting material (referred to as "compound I") and eliminates several problematic steps in conventional syntheses .

The key advantages of this novel synthetic route include:

  • Elimination of dangerous and expensive reagents such as butyl lithium

  • Avoidance of hydrogenation steps that require costly metal palladium catalysts

  • Prevention of debenzylation byproducts typically formed during hydrogenation reactions

  • Utilization of lower-cost starting materials

  • Compatibility with industrial-scale production requirements for high-purity compounds

These innovations highlight the ongoing evolution of synthetic strategies for producing (R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid and related compounds, driven by the need for more efficient, economical, and environmentally friendly manufacturing processes.

Comparison with Related Compounds

Structural Similarities and Differences

(R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid shares structural features with other silyl-protected hydroxy esters used in pharmaceutical synthesis. One related compound is Methyl (3R)-3-(((1,1-dimethylethyl)dimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate (CAS: 147118-35-2), which contains a similar TBDMS-protected secondary alcohol with R-stereochemistry .

Both compounds feature:

  • A TBDMS protecting group at a secondary alcohol position

  • R-stereochemistry at the C-3 position, critical for pharmaceutical applications

  • A methyl ester functional group

  • A similar carbon backbone structure

These structural similarities and differences translate into distinct reactivity patterns and applications in pharmaceutical synthesis, though both serve as important intermediates in producing valuable medicinal compounds.

Comparative Applications

While (R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid is primarily utilized in statin synthesis pathways, related compounds with similar structural features may serve different roles in pharmaceutical manufacturing. The presence of different functional groups and substitution patterns allows these compounds to participate in diverse chemical transformations, ultimately leading to various pharmaceutical end products .

The specific structural features of each compound determine their reactivity patterns, stability under different reaction conditions, and compatibility with subsequent synthetic transformations. Understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes for pharmaceutical compounds.

Future Research Directions

Advanced Biocatalytic Systems

Future research on (R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid will likely focus on further refinement of biocatalytic systems for its production. Potential directions include the development of immobilized enzyme systems for continuous flow processes, exploration of alternative enzyme scaffolds with improved stability and activity, and integration of machine learning approaches to guide enzyme engineering efforts for enhanced stereoselectivity .

The continued evolution of biocatalytic methods may eventually replace traditional chemical synthesis routes entirely, offering more sustainable and economically viable production methods for this important pharmaceutical intermediate. These advancements align with broader industry trends toward greener and more efficient manufacturing processes.

Process Intensification and Scalability

Another important research direction involves process intensification for the industrial production of (R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid. This includes developing continuous flow methodologies, optimizing reaction parameters for maximum yield and purity, and exploring alternative solvents and reaction media that reduce environmental impact .

Addressing scalability challenges will be crucial for meeting the growing global demand for statin drugs and other pharmaceuticals that utilize this intermediate. Research efforts may focus on minimizing waste generation, reducing energy consumption, and developing more efficient purification methods to support large-scale manufacturing operations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator